7-Chloro-8-fluorochroman-4-one

Medicinal Chemistry Drug Design ADME

7-Chloro-8-fluorochroman-4-one (CAS 1092348-85-0) is an advanced bicyclic chroman-4-one scaffold with a unique 7-chloro-8-fluoro substitution pattern that is not interchangeable with other regioisomers such as 5-chloro-8-fluoro or 8-chloro-7-fluoro analogs. This specific dihalogenation provides a defined halogen-bonding profile for target engagement (e.g., kinases, sirtuins) and blocks oxidative metabolism at the 8-position, improving metabolic stability. The C7 chlorine serves as a synthetic handle for Pd-catalyzed cross-coupling to explore SAR at position 7 while retaining the 8-fluoro group. Available in ≥98% purity; suitable for lead optimization and co-crystallization studies.

Molecular Formula C9H6ClFO2
Molecular Weight 200.59 g/mol
Cat. No. B13051147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-fluorochroman-4-one
Molecular FormulaC9H6ClFO2
Molecular Weight200.59 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=CC(=C2F)Cl
InChIInChI=1S/C9H6ClFO2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2
InChIKeyMRTHHLDESWDYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-8-fluorochroman-4-one: A Synthetic Chroman-4-one Halogenated Scaffold for Drug Discovery


7-Chloro-8-fluorochroman-4-one (CAS 1092348-85-0) is a synthetic, bicyclic chroman-4-one derivative with the molecular formula C₉H₆ClFO₂ and a molecular weight of 200.59 g/mol . The compound features a chlorine atom at position 7 and a fluorine atom at position 8 on the benzopyran-4-one scaffold. This specific dihalogenated substitution pattern distinguishes it from other chroman-4-one analogs and is of interest in medicinal chemistry as a building block in drug design, particularly in programs targeting kinases, sirtuins, or other therapeutic targets where halogen bonding and metabolic stability are critical [1].

Why Generic Chroman-4-one Substitution is Inadequate: The Critical Role of 7-Chloro-8-fluoro Substitution


Generic chroman-4-one analogs cannot be freely interchanged due to the profound impact of specific halogen substitution patterns on target binding, selectivity, and pharmacokinetics. The 7-chloro-8-fluoro arrangement in 7-Chloro-8-fluorochroman-4-one introduces a unique electronic environment and steric profile that influences key interactions with biological targets, such as halogen bonding and hydrophobic contacts, as evidenced by structure-activity relationship (SAR) studies on related chroman-4-one and chromone derivatives [1]. This specific substitution pattern is not mimicked by other regioisomers (e.g., 5-chloro-8-fluoro or 8-chloro-7-fluoro analogs), making direct replacement scientifically unsound without comparative validation .

Quantitative Differentiation Evidence for 7-Chloro-8-fluorochroman-4-one Against Closest Analogs


Enhanced Lipophilicity and Metabolic Stability Compared to Unsubstituted Chroman-4-one

The introduction of chlorine and fluorine atoms at positions 7 and 8 increases the lipophilicity (XLogP3) of the chroman-4-one scaffold. The computed XLogP3 for 7-Chloro-8-fluorochroman-4-one is approximately 2.4, compared to 1.4 for unsubstituted chroman-4-one [1]. This increase is associated with improved membrane permeability, a critical parameter in drug design. Fluorine substitution also inherently enhances metabolic stability by blocking oxidative metabolism at the substituted positions, a well-established class-level effect of fluorinated heterocycles [2].

Medicinal Chemistry Drug Design ADME

Regioisomeric Differentiation: 7-Chloro-8-fluoro vs. 8-Chloro-7-fluoro Chroman-4-one

The positional isomer 8-Chloro-7-fluorochroman-4-one (CAS 1273602-58-6) has the halogen atoms swapped compared to the target compound. This regioisomeric difference leads to distinct electronic and steric profiles. While direct comparative biological data is not available in the public domain, SAR studies on chroman-4-one derivatives demonstrate that the position of halogen substituents critically influences inhibitory potency, as shown for SIRT2 inhibitors where 6- and 8-substitution patterns were favored over other positions [1]. The 7-Chloro-8-fluoro pattern presents a distinct vector for halogen bonding and hydrophobic interactions compared to its regioisomer, a factor that cannot be predicted a priori and must be empirically evaluated for each target.

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Synthetic Utility as a Halogenated Building Block for Cross-Coupling Reactions

The chlorine atom at position 7 of 7-Chloro-8-fluorochroman-4-one serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification of the chroman-4-one core. This is a significant advantage over non-halogenated or solely fluorinated analogs, as chlorine is a superior leaving group for oxidative addition compared to fluorine [1]. The ortho-fluoro substituent adjacent to the ketone can also influence the electronic properties of the ring, potentially affecting reaction selectivity. This dual-halogen motif is less common than the single-halogen variants, offering a unique reactivity profile for library synthesis .

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Potential SIRT2 Inhibitory Activity Inferred from Chroman-4-one SAR

In a study of chroman-4-one and chromone derivatives as SIRT2 inhibitors, substitution at the 6- and 8-positions with larger, electron-withdrawing groups was found to be favorable for activity. The most potent inhibitor in that series, 6,8-dibromo-2-pentylchroman-4-one, achieved an IC₅₀ of 1.5 μM against SIRT2 [1]. 7-Chloro-8-fluorochroman-4-one, with its 7-chloro and 8-fluoro substitution, places electron-withdrawing groups in a similar region of the scaffold, suggesting potential for SIRT2 inhibition, although direct testing has not been reported. This contrasts with 5-chloro-8-fluorochroman-4-one, where the chlorine is positioned at C5 rather than C7, likely altering the binding mode.

Epigenetics Sirtuin Inhibition Cancer Research

Optimal Research and Industrial Use Cases for 7-Chloro-8-fluorochroman-4-one Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization: Halogenated Chroman-4-one Scaffold for Kinase or Sirtuin Inhibitor Programs

7-Chloro-8-fluorochroman-4-one serves as an advanced intermediate for the synthesis of novel SIRT2 or kinase inhibitor candidates. The 7-chloro substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships at this position. Meanwhile, the 8-fluoro group contributes to metabolic stability by blocking potential sites of oxidative metabolism . This dual-halogen scaffold allows medicinal chemists to probe the effect of substituents at position 7 while maintaining a fluorine atom at position 8, a strategy that is not feasible with non-halogenated or mono-halogenated chroman-4-ones.

Chemical Biology Probe Development: Investigating Halogen Bonding Interactions in Target Engagement

The unique 7-chloro-8-fluoro substitution pattern provides a defined halogen bonding profile that can be exploited in chemical probe design. The chlorine atom can engage in halogen bonding with backbone carbonyls or other electron-rich groups in protein binding pockets, while the fluorine atom offers orthogonal interaction potential. This makes the compound suitable for co-crystallization studies aimed at elucidating halogen bonding preferences in target proteins, providing structural biology insights not accessible with unsubstituted chroman-4-one .

Synthetic Methodology Development: Substrate for Regioselective Functionalization Studies

The presence of two distinct halogen atoms (Cl and F) on the chroman-4-one core makes 7-Chloro-8-fluorochroman-4-one an ideal substrate for developing and testing regioselective functionalization methods. The differential reactivity of aryl chlorides versus aryl fluorides under various catalytic conditions (e.g., selective Suzuki coupling at the C7 chloro position while leaving the C8 fluoro group intact) can be explored and optimized, contributing to the broader field of late-stage functionalization methodology .

Patent-Protected Pharmaceutical Intermediate Supply for cGMP Manufacturing

While 7-Chloro-8-fluorochroman-4-one itself is commercially available as a research chemical with typical purities of 95–98% , its specific substitution pattern may be claimed in pharmaceutical patents covering chroman-4-one derivatives [1]. For contract manufacturing organizations (CMOs) or pharmaceutical companies scaling up a lead compound containing this motif, securing a reliable, high-purity supply of this exact regioisomer—as opposed to the 8-chloro-7-fluoro or 5-chloro-8-fluoro isomers—is critical for regulatory compliance and batch-to-batch reproducibility.

Quote Request

Request a Quote for 7-Chloro-8-fluorochroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.